5-Cyclohexyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Cyclohexyl-1-indanone is a chemical compound belonging to the indanone family, characterized by a cyclohexyl group attached to the indanone core. Indanones are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride, followed by cyclization to form the indanone structure . Another method includes the use of microwaves, high-intensity ultrasound, or a Q-tube™ reactor to facilitate the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids .
Industrial Production Methods
Industrial production of 5-Cyclohexyl-1-indanone typically involves large-scale Friedel-Crafts acylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1-indanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at specific positions on the indanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated indanones, aminoindanones.
Scientific Research Applications
5-Cyclohexyl-1-indanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1-indanone involves its interaction with specific molecular targets and pathways. It can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or exhibit anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Indanone: Lacks the cyclohexyl group, but shares the indanone core structure.
5-Hydroxy-1-indanone: Contains a hydroxyl group at the 5-position instead of a cyclohexyl group.
6-Methoxy-1-indanone: Features a methoxy group at the 6-position.
Uniqueness
5-Cyclohexyl-1-indanone is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, reactivity, and potential biological activities compared to other indanone derivatives .
Properties
CAS No. |
38240-91-4 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
5-cyclohexyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H18O/c16-15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11H,1-5,7,9H2 |
InChI Key |
BBJUVHSGARWBMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(=O)CC3 |
Origin of Product |
United States |
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